2-(Hydroxymethyl)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)-5-nitrobenzonitrile is an organic compound characterized by the presence of a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a benzene ring with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Hydroxymethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-5-nitrobenzonitrile
Reduction: 2-(Hydroxymethyl)-5-aminobenzonitrile
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-nitrobenzonitrile and its derivatives depends on the specific application and target. In general, the compound may interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the hydroxymethyl group can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the hydroxymethyl group, limiting its versatility in synthetic applications.
2-(Hydroxymethyl)-5-aminobenzonitrile:
Uniqueness
2-(Hydroxymethyl)-5-nitrobenzonitrile is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H6N2O3/c9-4-7-3-8(10(12)13)2-1-6(7)5-11/h1-3,11H,5H2 |
InChI Key |
MTNPEINDRHSRGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.